molecular formula C9H9NOS B11718899 5-Ethyl-2(3H)-benzo[D]oxazolethione

5-Ethyl-2(3H)-benzo[D]oxazolethione

Cat. No.: B11718899
M. Wt: 179.24 g/mol
InChI Key: ATVVRGQASASJTO-UHFFFAOYSA-N
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Description

5-Ethyl-2(3H)-benzo[D]oxazolethione is a heterocyclic compound that belongs to the oxazole family This compound is characterized by a benzene ring fused to an oxazole ring, with an ethyl group at the 5-position and a thione group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2(3H)-benzo[D]oxazolethione typically involves the reaction of α-diazocarbonyl compounds with isothiocyanates. For instance, the reaction of diazodimedone with methyl isothiocyanate in the presence of rhodium (II) acetate as a catalyst can yield 2(3H)-oxazolethione . This reaction proceeds through the formation of a thiocarbonyl ylide intermediate, which then undergoes cyclization to form the oxazolethione ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2(3H)-benzo[D]oxazolethione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

5-Ethyl-2(3H)-benzo[D]oxazolethione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-2(3H)-benzo[D]oxazolethione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Oxazolethione: Similar structure but without the ethyl group.

    5-Methyl-2(3H)-benzo[D]oxazolethione: Similar structure with a methyl group instead of an ethyl group.

    2-Imino-1,3-oxathioles: Different heterocyclic system but similar reactivity.

Uniqueness

5-Ethyl-2(3H)-benzo[D]oxazolethione is unique due to the presence of both an ethyl group and a thione group, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

5-ethyl-3H-1,3-benzoxazole-2-thione

InChI

InChI=1S/C9H9NOS/c1-2-6-3-4-8-7(5-6)10-9(12)11-8/h3-5H,2H2,1H3,(H,10,12)

InChI Key

ATVVRGQASASJTO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=S)N2

Origin of Product

United States

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